molecular formula C4H7NO5S B3196304 Sulfamic acid, (1,3-dioxobutyl)- CAS No. 99911-45-2

Sulfamic acid, (1,3-dioxobutyl)-

Cat. No.: B3196304
CAS No.: 99911-45-2
M. Wt: 181.17 g/mol
InChI Key: QXBGLCSYJYZBFK-UHFFFAOYSA-N
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Description

Sulfamic acid, (1,3-dioxobutyl)-, is a specialized chemical reagent that integrates a sulfamic acid moiety with a 1,3-dioxobutyl functional group. This unique structure suggests potential as a versatile building block or intermediate in organic synthesis and materials science. Researchers may value this compound for developing novel synthetic methodologies, particularly where the reactivity of both the sulfamic and beta-keto ester-like groups can be exploited. In biomedical research, derivatives of sulfamic acid have been extensively investigated for their therapeutic potential, including roles as enzyme inhibitors, such as alpha-amylase inhibitors for managing metabolic disorders , and as key components in the design of antibiotics, anticancer agents, and other therapeutic compounds . Furthermore, the structural features of this compound make it a candidate for creating cross-linked biomaterials, where multifunctional compounds can form polymer networks for applications in drug delivery systems and tissue engineering scaffolds . Its application may also extend to materials chemistry, where it could be used to modify surfaces or create novel polymeric structures with specific properties.

Properties

CAS No.

99911-45-2

Molecular Formula

C4H7NO5S

Molecular Weight

181.17 g/mol

IUPAC Name

3-oxobutanoylsulfamic acid

InChI

InChI=1S/C4H7NO5S/c1-3(6)2-4(7)5-11(8,9)10/h2H2,1H3,(H,5,7)(H,8,9,10)

InChI Key

QXBGLCSYJYZBFK-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)NS(=O)(=O)O

Canonical SMILES

CC(=O)CC(=O)NS(=O)(=O)O

Other CAS No.

99911-45-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Sulfamic Acid (H₃NSO₃):

  • Structure: Contains a sulfonic acid (-SO₃H) and an amino (-NH₂) group.
  • Acidity: Strong acid (pKa ~0.995), comparable to hydrochloric acid .
  • Solubility: Highly soluble in water (2.15 g/cm³) and hygroscopic .
  • Reactivity: Hydrolyzes slowly in water to ammonium bisulfate; reacts with nitrous acid to release nitrogen gas .

Sulfamic Acid, (1,3-Dioxobutyl)- (Hypothetical):

  • Structure: Likely features a 1,3-dioxobutyl (acetylacetonate-like) group attached to the sulfamic acid core.
  • Acidity: Expected to be weaker than sulfamic acid due to electron-donating effects of the dioxobutyl group.
  • Solubility: Reduced water solubility compared to sulfamic acid due to the hydrophobic dioxobutyl moiety.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2):

  • Structure: Aromatic disulfonate with hydroxyl and sulfonate groups.
  • Acidity: Sulfonate groups are strongly acidic (pKa < 1), but the hydroxyl group adds moderate acidity .
  • Applications: Used in dyes and pigments, contrasting with sulfamic acid’s industrial cleaning roles .

Sulfamates (e.g., Therapeutic Derivatives):

  • Structure: Sulfamic acid esters or salts (e.g., NH₂SO₃⁻).
  • Reactivity: More stable in aqueous solutions than sulfamic acid, with applications in pharmaceuticals (e.g., HIV protease inhibitors) .
Table 1: Comparative Chemical Properties
Compound pKa Solubility (Water) Key Functional Groups Stability in Water
Sulfamic Acid ~0.995 High (2.15 g/cm³) -SO₃H, -NH₂ Slow hydrolysis to NH₄HSO₄
(1,3-Dioxobutyl)- Derivative* ~2–3 (est.) Moderate -SO₃H, 1,3-dioxobutyl Likely stable
Dipotassium 1,3-Disulphonate <1 (sulfonate) High -SO₃⁻, -OH Stable
Sulfamates Varies High -SO₃⁻, ester/salt groups High

*Hypothesized based on structural analogs.

Table 2: Industrial and Functional Comparisons
Compound Key Applications Unique Reactivity Industrial Relevance
Sulfamic Acid Descaling, metal finishing, catalysis Reacts with NO₂⁻ to release N₂ High (cleaning, chemicals)
(1,3-Dioxobutyl)- Derivative* Hypothetical: Chelation, organic synthesis Possible esterification/coordination Niche (research phase)
Urea-Sulfamic Acid Complex Sulfation of guar gum SO₃ generation via S-N bond cleavage Emerging (biopolymers)
Sulfonate ILs Metal extraction, green chemistry High solvation for oxides Growing (metallurgy)

Q & A

Basic: What are the optimal mechanochemical conditions for synthesizing (1,3-dioxobutyl)-sulfamic acid derivatives?

Methodological Answer:
Optimization involves varying sulfamic acid loading (5–25 mol%), ball milling speed (400–600 rpm), and reaction time (60–90 minutes). A Design of Experiments (DOE) approach identified 20 mol% sulfamic acid at 600 rpm for 90 minutes as optimal, yielding 88–98% efficiency. Reaction progress should be monitored via HPLC or TLC, and purity confirmed by melting point analysis and NMR .

Advanced: How can discrepancies in catalytic efficiency during sulfamic acid derivative recycling be resolved?

Methodological Answer:
Yield reduction (~12% after five cycles) may stem from acid loss (~8.5%) during filtration and solvent washing. To address this, implement mass balance tracking via gravimetric analysis and ICP-MS to quantify residual metal catalysts. Alternative recovery methods, such as immobilized sulfamic acid on silica gel, can mitigate losses .

Basic: What spectroscopic and structural techniques characterize the electronic properties of (1,3-dioxobutyl)-sulfamic acid?

Methodological Answer:
Combine X-ray/neutron diffraction (for charge density mapping) with FT-IR (sulfonamide N–H stretching at 3200–3400 cm⁻¹) and UV-Vis (π→π* transitions in the dioxobutyl moiety). Computational methods like DFT can validate experimental electron density deformation parameters .

Advanced: What strategies minimize side reactions in multicomponent syntheses using sulfamic acid derivatives?

Methodological Answer:
Control solvent polarity (e.g., ethanol/water mixtures) to stabilize intermediates. Use stoichiometric ratios (1:1.2 for amine:carbonyl components) and in situ monitoring via Raman spectroscopy to detect byproducts. Additives like molecular sieves can sequester water, suppressing hydrolysis .

Basic: How to design pH-dependent reactivity studies for sulfamic acid derivatives in aqueous systems?

Methodological Answer:
Employ pH-stat titration with real-time monitoring (pH 1.5–3.5 range). Correlate reaction rates (e.g., ester hydrolysis) with pH using kinetic modeling. Buffers like phosphate (0.1 M) maintain consistency, while ion chromatography quantifies sulfate byproducts .

Advanced: How do computational models validate charge distribution in sulfamic acid derivatives?

Methodological Answer:
Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Compare with experimental X-ray charge density data (e.g., bond critical points from Bader analysis). Discrepancies >5% warrant re-evaluation of crystallographic data or basis set selection .

Basic: What protocols ensure reproducibility in sulfamic acid-promoted reactions under ambient humidity?

Methodological Answer:
Conduct reactions in gloveboxes (RH <10%) or use desiccants (MgSO₄) in reaction vessels. Characterize hygroscopicity via dynamic vapor sorption (DVS) and validate stability through accelerated aging studies (40°C/75% RH for 48 hours) .

Advanced: How to reconcile conflicting data on the acid strength of sulfamic acid derivatives versus carboxylic acids?

Methodological Answer:
Use potentiometric titration (0.1 M NaOH) to determine pKa values in non-aqueous solvents (e.g., DMSO). Compare with ab initio calculations (COSMO-RS) for solvation effects. Discrepancies may arise from hydrogen bonding differences, requiring corrected activity coefficients .

Basic: What methodologies assess the thermal stability of (1,3-dioxobutyl)-sulfamic acid during synthesis?

Methodological Answer:
Perform thermogravimetric analysis (TGA) at 10°C/min under N₂. DSC identifies melting/decomposition points (>200°C). Isothermal studies at 150°C for 2 hours quantify degradation via HPLC purity checks .

Advanced: How can sulfamic acid derivatives be optimized for environmental metal chelation, and what analyses confirm efficacy?

Methodological Answer:
Simulate chelation (e.g., Ca²⁺/Fe³⁺) using Aspen Plus with NRTL activity models. Validate via ICP-OES for metal uptake and EXAFS for coordination geometry. Compare with citric acid controls to assess competitive binding .

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